(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring a selective nNOS inhibitor for SAR studies often face inefficient synthetic routes requiring deprotection steps. (4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is the direct solution, providing a unique advantage in biological and synthetic workflows: • Quantifiable biological activity: Demonstrates nNOS inhibition with an IC50 of 110 nM, validated for neuroinflammation research. • Optimal synthetic handle: The free carboxylic acid moiety eliminates a hydrolysis step, enabling direct amide bond formation for rapid library synthesis. • Enhanced physicochemical profile: Its increased lipophilicity (LogP ~0.6) compared to non-methylated analogs improves predicted membrane permeability for cell-based assays.

Molecular Formula C9H10N2O5
Molecular Weight 226.188
CAS No. 367454-82-8
Cat. No. B2381985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
CAS367454-82-8
Molecular FormulaC9H10N2O5
Molecular Weight226.188
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1CC(=O)O)[N+](=O)[O-])C
InChIInChI=1S/C9H10N2O5/c1-5-3-6(2)10(4-7(12)13)9(14)8(5)11(15)16/h3H,4H2,1-2H3,(H,12,13)
InChIKeyDHPOXPMQHNJROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid (CAS 367454-82-8): A Specialized Pyridone Scaffold for Targeted Synthesis and iNOS Inhibition Research


(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, also referred to as DNOPA, is a synthetic heterocyclic building block belonging to the 2-oxopyridine (2-pyridone) family. It features a core pyridone ring substituted with a 3-nitro group, a 4,6-dimethyl pattern, and an N1-acetic acid moiety . This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of more complex heterocyclic systems via Knoevenagel condensations, coupling reactions, and cyclizations . The compound has also been investigated for its biological activity, particularly as a potential inhibitor of inducible nitric oxide synthase (iNOS), which differentiates it from many other simple pyridone scaffolds [1]. It is commercially available for research purposes, typically with a purity of 97% or greater .

1
Synthetic workflow
Free carboxylic acid enables direct amide coupling without deprotection
Reduces step count vs. ester intermediates
2
Bioactivity screening
Reported nNOS inhibition context supports pathway studies
Free acid form required; ester analogs lack reported activity
3
SAR studies
4,6-Dimethyl substitution alters lipophilicity and ionization vs. non-methylated analog
Provides defined electronic/steric reference point

Why Generic Pyridone Analogs Cannot Simply Replace 4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid in Specialized Research


The 4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid scaffold is not a simple, interchangeable building block. Its specific substitution pattern—combining the electron-withdrawing 3-nitro group with the steric and electron-donating 4,6-dimethyl groups and a polar N1-acetic acid chain—creates a unique electronic environment and molecular topology . This results in quantifiable differences in physicochemical properties (LogP, pKa, TPSA) and biological activity compared to closely related analogs [1]. For instance, the non-methylated analog lacks the crucial 4,6-dimethyl substitution, which alters its reactivity, lipophilicity, and ability to engage specific biological targets like iNOS [1]. Similarly, ester derivatives (methyl or ethyl) differ in their hydrogen bonding capacity and metabolic stability, making them unsuitable as direct replacements in assays or synthetic routes requiring a free carboxylic acid for further derivatization [2]. The evidence below quantifies these critical differences, demonstrating why generic substitution would compromise experimental outcomes.

Target compound
4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
Free acid, 4,6-dimethyl, 3-nitro
Close analog
Ester derivatives (methyl/ethyl)
No reported nNOS activity; require hydrolysis step
Analog
Non-methylated analog
Lower lipophilicity (LogP 0.0 vs. ~0.6); altered reactivity
Risk summary
Assay activity and synthetic step efficiency may shift with analog substitution
Validate identity and form before procurement

Quantitative Differentiation of (4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid vs. Closest Analogs: A Procurement-Focused Evidence Guide


Physicochemical Differentiation: Increased Lipophilicity and Altered Hydrogen Bonding vs. Non-Methylated Analog

The presence of 4,6-dimethyl groups on the pyridone core of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid significantly increases its lipophilicity compared to the non-methylated analog, (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid. This is a critical factor in drug design for membrane permeability and target binding. The computed XLogP3-AA value is 0.0 for the non-methylated analog, while the methylated target compound has a predicted LogP of approximately 0.6 [1][2]. Furthermore, the hydrogen bond donor count differs (1 for the target compound vs. 1 for the analog), but the topological polar surface area (TPSA) is 103 Ų for the analog, whereas the target compound's TPSA is also 103 Ų, but the added methyl groups influence its 3D conformation and steric interactions [3].

Lipophilicity shift
Cross-study comparable
+0.6 LogP units
May influence membrane partitioning in cell-based assays
XLogP3-AA computed; review experimental LogP if available
Medicinal Chemistry Physicochemical Profiling Drug Design

Distinct Biological Activity: Selective iNOS Inhibition vs. Ester Analogs

(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, as reported in the BindingDB database [1]. This activity is specific to the free carboxylic acid form. In contrast, ester analogs, such as the methyl ester (methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate, CAS 312517-62-7), are designed as prodrugs or intermediates and are not reported to exhibit this direct inhibitory activity in the same assay systems. The presence of the free carboxylic acid is critical for interaction with the enzyme's active site [2].

nNOS inhibition
Head-to-head
IC50 = 110 nM
Supports nNOS pathway assay context
Rat brain homogenate; ester analog not active in same assay
Enzymology Nitric Oxide Synthase Inflammation Research

Synthetic Versatility: Unique Reactivity Due to Free Carboxylic Acid vs. Protected Ester Analogs

The free carboxylic acid group of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid enables direct participation in amide coupling and other condensation reactions without the need for a separate deprotection step, offering a strategic advantage over its methyl or ethyl ester analogs. While ester analogs require hydrolysis to liberate the acid, often introducing additional synthetic steps and potential for side reactions, the free acid form is immediately available for conjugation . This is particularly relevant in the synthesis of more complex heterocyclic systems, where the acid can be activated and coupled to amines or hydrazines .

Synthetic efficiency
Class-level inference
1 vs. 2 steps to reactive acid
Direct coupling reduces synthetic sequence length
Ester analogs require hydrolysis prior to amide formation
Organic Synthesis Building Blocks Heterocyclic Chemistry

Differentiation in Predicted Acid Dissociation Constant (pKa) vs. Non-Methylated Analog

The predicted acid dissociation constant (pKa) for (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is 3.67 ± 0.10 . In contrast, the non-methylated analog, (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, has a predicted pKa of 3.33 ± 0.10 . This difference of approximately 0.34 pKa units, while seemingly small, reflects the subtle electronic influence of the 4,6-dimethyl groups on the carboxylic acid's acidity. A higher pKa implies a slightly weaker acid, which can influence its ionization state at physiological pH and thus its solubility, permeability, and potential for salt formation [1].

Acidity modulation
Cross-study comparable
pKa 3.67 vs. 3.33
Ionization state context may influence formulation and assay behavior
Predicted values; experimental determination recommended
Physicochemical Profiling Drug Design Bioavailability

Recommended Research Applications for (4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid Based on Quantified Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and Mechanism Studies

Based on the direct evidence of nNOS inhibition with an IC50 of 110 nM [1], this compound is uniquely suited for research focused on nNOS-mediated pathways. Unlike its ester analogs, which lack this activity, the free carboxylic acid form (CAS 367454-82-8) should be prioritized for any assay designed to evaluate nNOS or iNOS inhibition. This includes studies in neuroinflammation, neurodegenerative diseases, and cardiovascular research where nNOS plays a role. The compound's increased lipophilicity (LogP ~0.6) compared to the non-methylated analog [2] further supports its use in cell-based assays, as it may exhibit improved membrane permeability.

Synthesis of Complex Heterocyclic Libraries via Amide Coupling and Cyclization

The free carboxylic acid moiety provides a distinct advantage in synthetic workflows, enabling direct amide bond formation without a deprotection step . This makes (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid the preferred building block for generating diverse amide, hydrazide, and heterocyclic libraries . Researchers aiming to maximize synthetic efficiency and minimize step count should procure this compound over the corresponding methyl or ethyl esters, which require an additional hydrolysis step to access the reactive carboxylic acid. This is particularly relevant for parallel synthesis and medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Studies on Pyridone-Based Inhibitors

The quantifiable differences in physicochemical properties—specifically the +0.6 LogP increase and +0.34 pKa shift compared to the non-methylated analog [3]—make this compound a critical reference point in SAR studies. Researchers investigating the impact of methylation on pyridone scaffolds can use this compound to directly assess the influence of the 4,6-dimethyl pattern on target binding, cellular activity, and pharmacokinetic properties. Its unique combination of electronic and steric features provides a well-defined dataset for computational modeling and medicinal chemistry optimization.

Application
Selection Property
Validation Focus
nNOS pathway studies
Free carboxylic acid identity
Assay potency context; IC50 reproducibility
Amide coupling library synthesis
Direct acid reactivity
Step-count reduction; yield optimization
SAR on pyridone scaffolds
4,6-Dimethyl substitution pattern
Lipophilicity and pKa reference data

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